molecular formula C14H23N3O2 B6617965 tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate CAS No. 158654-93-4

tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate

Cat. No.: B6617965
CAS No.: 158654-93-4
M. Wt: 265.35 g/mol
InChI Key: LDUKTRPZRHQFEA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a nucleophilic substitution reaction. This involves reacting a piperidine derivative with 5-methyl-1H-imidazole under basic conditions.

    Esterification: The final step involves the esterification of the piperidine nitrogen with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the ester group, potentially converting the ester to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The imidazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate involves its interaction with biological targets through the imidazole ring. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The piperidine ring provides structural stability and can enhance the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 4-(5-methyl-1H-imidazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the 5-methyl-1H-imidazole ring. This specific substitution can significantly alter its chemical reactivity and biological activity, making it a distinct entity in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-(5-methylimidazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-11-9-15-10-17(11)12-5-7-16(8-6-12)13(18)19-14(2,3)4/h9-10,12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUKTRPZRHQFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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